molecular formula C19H22N2 B14580251 Dimesityldiazomethane CAS No. 61080-14-6

Dimesityldiazomethane

Cat. No.: B14580251
CAS No.: 61080-14-6
M. Wt: 278.4 g/mol
InChI Key: NMGUJIWXEYBYIO-UHFFFAOYSA-N
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Description

Dimesityldiazomethane is an organic compound that belongs to the class of diazo compounds. It is characterized by the presence of two mesityl groups attached to a diazomethane moiety. This compound is known for its vibrant yellow color and its high reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimesityldiazomethane can be synthesized through the reaction of mesitylmagnesium bromide with diazomethane. The reaction typically involves the use of diethyl ether as a solvent and is carried out under an inert atmosphere to prevent the decomposition of the diazo compound . Another method involves the photolysis of dimesitylketone O-oxide in an oxygen-saturated solution .

Industrial Production Methods

While this compound is primarily synthesized in laboratory settings due to its high reactivity and potential hazards, industrial production methods would likely involve similar synthetic routes with enhanced safety measures and scaled-up reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimesityldiazomethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxygen for oxidation reactions and alkenes for cyclopropanation reactions. These reactions are typically carried out under controlled conditions to prevent the decomposition of the diazo compound.

Major Products Formed

The major products formed from reactions involving this compound include dimesitylketone O-oxide and various cyclopropane derivatives .

Mechanism of Action

The mechanism of action of dimesityldiazomethane involves the generation of reactive intermediates such as carbenes and carbonyl oxides. These intermediates can undergo various reactions, including insertion into C-H bonds, cyclopropanation, and oxidation . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Properties

CAS No.

61080-14-6

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[diazo-(2,4,6-trimethylphenyl)methyl]-1,3,5-trimethylbenzene

InChI

InChI=1S/C19H22N2/c1-11-7-13(3)17(14(4)8-11)19(21-20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

NMGUJIWXEYBYIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=[N+]=[N-])C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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